SC 51089 free base

EP1 receptor radioligand binding prostanoid selectivity

SC 51089 free base is the essential intermediate-potency reference compound for structure-activity relationship (SAR) studies within the dibenzoxazepine EP1 antagonist series. With a pA2 of 6.5 in GPI assays, it bridges the gap between SC-19220 (pA2=5.5) and SC-51322 (pA2=8.1), enabling quantitative correlation of incremental structural modifications with receptor binding (ΔKi=94-fold vs. SC-51322 at EP1) and functional antagonism (ΔpA2=1.6 units). Its unique 13.5-fold EP1/EP3 selectivity (Ki 1.3 µM vs. 17.5 µM) provides a defined window for discriminating EP1- from EP3-mediated responses in tissue bath and acute in vivo studies. Recommended exclusively for acute proof-of-concept experiments; for chronic studies use metabolically stable analog SC-51322.

Molecular Formula C22H19ClN4O3
Molecular Weight 422.9 g/mol
CAS No. 146033-03-6
Cat. No. B10767196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC 51089 free base
CAS146033-03-6
Molecular FormulaC22H19ClN4O3
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl
InChIInChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29)
InChIKeyXDJPQOUDGROSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SC 51089 free base CAS 146033-03-6: EP1-Selective Prostanoid Antagonist Binding Profile and Key Procurement Parameters


SC 51089 free base (CAS 146033-03-6) is an N-substituted dibenzoxazepine derivative that functions as a prostanoid EP1 receptor antagonist [1]. It exhibits a selectivity profile characterized by Ki values of 1.3 μM for EP1, 11.2 μM for TP, 17.5 μM for EP3, and 61.1 μM for FP receptors, with Ki values exceeding 100 μM for EP2, EP4, and DP receptors [2]. The compound demonstrates a pA2 of 6.5 in the guinea pig ileum (GPI) smooth muscle contraction assay and an ED50 of 6.8 mg/kg in the phenylbenzoquinone-induced mouse writhing assay [3].

Why SC 51089 free base Cannot Be Interchanged with Other EP1 Antagonists in the Dibenzoxazepine Series


EP1 receptor antagonists within the dibenzoxazepine structural class exhibit substantial variations in receptor binding potency, metabolic stability, and in vivo efficacy despite sharing a common core scaffold [1]. SC 51089 free base was discontinued from development specifically due to metabolic instability issues, while later analogs such as SC-51322 achieved approximately 100-fold higher EP1 binding potency (Ki = 13.8 nM vs. 1,300 nM) and eliminated the hydrazine-release liability associated with SC 51089 [2]. Furthermore, the compound's antagonism at EP3 receptors (Ki = 17.5 μM) occurs at a potency approximately 13.5-fold weaker than its EP1 antagonism, a selectivity margin that differs markedly from dedicated EP3 antagonists such as L-798,106 [3]. These quantitative distinctions in potency, selectivity, and safety profile render SC 51089 free base non-interchangeable with both its more potent analogs and alternative EP receptor subtype modulators.

Quantitative Differentiation Evidence for SC 51089 free base: Binding Selectivity, Functional Antagonism, and In Vivo Activity Benchmarks


EP1 versus EP3 Receptor Binding Selectivity Ratio Quantified Across Seven Prostanoid Subtypes

SC 51089 free base demonstrates a 13.5-fold binding selectivity for EP1 (Ki = 1.3 μM) over EP3 (Ki = 17.5 μM) and a 47-fold selectivity for EP1 over FP (Ki = 61.1 μM), with negligible binding to EP2, EP4, and DP receptors (Ki > 100 μM) [1]. In contrast, the optimized analog SC-51322 achieves a 51-fold EP1/EP3 binding selectivity (Ki values of 13.8 nM and 698 nM, respectively) . The absolute EP3 binding affinity of SC 51089 (Ki = 17.5 μM) is approximately 25-fold weaker than that of SC-51322 at the same receptor subtype .

EP1 receptor radioligand binding prostanoid selectivity recombinant receptors

Functional Antagonism in Guinea Pig Ileum (GPI) Smooth Muscle Contraction Assay: pA2 Comparison Across Dibenzoxazepine Series

In the guinea pig ileum (GPI) smooth muscle contraction assay, SC 51089 free base exhibits a pA2 value of 6.5 [1]. This functional antagonism is 10-fold weaker than SC-51322, which demonstrates a pA2 of 8.1 in the identical assay system [1]. The earlier analog SC-51234A exhibits an intermediate pA2 of 7.5, while the first-generation compound SC-19220 shows a pA2 of 5.5 [1]. The 1.6 log unit difference between SC 51089 and SC-51322 corresponds to a 40-fold difference in functional antagonist potency at the tissue level.

functional antagonism guinea pig ileum pA2 smooth muscle contraction

In Vivo Analgesic Efficacy: ED50 Comparison in Mouse Phenylbenzoquinone-Induced Writhing Assay

In the phenylbenzoquinone-induced mouse writhing assay, SC 51089 free base demonstrates an ED50 value of 6.8 mg/kg [1]. This analgesic potency is 7.6-fold weaker than that of SC-51322, which exhibits an ED50 of 0.9 mg/kg in the same assay [2]. The substantial difference in in vivo efficacy aligns with the 94-fold difference in EP1 binding affinity between the two compounds.

in vivo analgesia writhing assay ED50 pain model

Structural Liability Differentiation: Hydrazine Release Profile and Metabolic Stability

SC 51089 free base contains a diacylhydrazine moiety that undergoes metabolic cleavage to release hydrazine, a known rodent carcinogen [1]. The follow-on compound SC-51322 replaces the diacylhydrazine group with an aminoacetyl moiety, completely eliminating the hydrazine-release liability while improving both binding affinity and in vivo potency [1]. This structural modification was the direct result of medicinal chemistry efforts specifically aimed at addressing the metabolic instability that led to SC 51089's discontinuation from development [2].

metabolic stability hydrazine release diacylhydrazine structural analog

Optimal Research Applications for SC 51089 free base Based on Quantified Selectivity and Potency Profile


Comparative Pharmacological Studies of the Dibenzoxazepine EP1 Antagonist Series

SC 51089 free base serves as an essential intermediate-potency reference compound for structure-activity relationship (SAR) studies within the dibenzoxazepine series. With a pA2 of 6.5 in the GPI assay [1], it occupies the mid-range between SC-19220 (pA2 = 5.5) and SC-51322 (pA2 = 8.1) [1]. This positioning enables researchers to correlate incremental structural modifications—specifically the evolution from the parent scaffold through SC-51089 to the optimized aminoacetyl analog SC-51322 [2]—with quantifiable changes in both receptor binding (ΔKi = 94-fold vs. SC-51322 at EP1) [3] and functional antagonism (ΔpA2 = 1.6 units) [1].

In Vitro Studies Requiring Moderate EP1 Selectivity with Measurable EP3 Cross-Reactivity

Investigators requiring a tool compound that antagonizes EP1 receptors while maintaining detectable EP3 receptor engagement should select SC 51089 free base. Its EP1/EP3 selectivity ratio of 13.5 (Ki values of 1.3 μM and 17.5 μM, respectively) [3] provides a defined window for probing signaling pathways where both receptor subtypes may contribute to the observed phenotype. This contrasts with SC-51322, which offers a 51-fold EP1/EP3 selectivity ratio (Ki values of 13.8 nM and 698 nM) , and with dedicated EP3 antagonists such as L-798,106 that lack EP1 activity entirely . The moderate EP3 binding of SC 51089 makes it uniquely suited for experiments designed to parse the relative contributions of EP1 and EP3 receptor antagonism.

Acute Ex Vivo Tissue Bath Pharmacology and Single-Dose Proof-of-Concept Studies

SC 51089 free base is appropriate for acute ex vivo tissue bath experiments and single-dose proof-of-concept studies where metabolic stability and hydrazine-release liabilities are not confounding factors. The compound's in vivo ED50 of 6.8 mg/kg in the mouse writhing assay [4] provides a validated dosing benchmark for acute analgesic efficacy studies. However, investigators should note that the diacylhydrazine-containing structure of SC 51089 was discontinued from therapeutic development due to metabolic issues [1], and the compound is known to release hydrazine upon metabolic cleavage [2]. Therefore, SC 51089 is recommended exclusively for acute studies; chronic in vivo investigations requiring repeated dosing should employ the metabolically stable analog SC-51322.

Gastroduodenal Bicarbonate Secretion Studies Probing EP1 versus EP3 Signaling

SC 51089 free base has demonstrated tissue-specific differential effects in gastroduodenal bicarbonate secretion models. In rat gastric mucosa, SC 51089 inhibits the HCO3− stimulatory action of sulprostone, confirming EP1 receptor involvement in gastric bicarbonate secretion [5]. In contrast, SC 51089 does not inhibit sulprostone-induced HCO3− secretion in the duodenum, where EP3 receptors are the dominant mediators [5]. This tissue-selective antagonism profile provides a functional validation of the compound's receptor selectivity pattern (13.5-fold EP1 preference) and offers researchers a tool to discriminate between EP1- and EP3-mediated gastrointestinal mucosal responses in regional perfusion studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SC 51089 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.